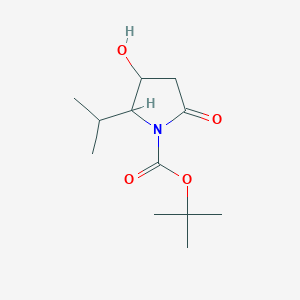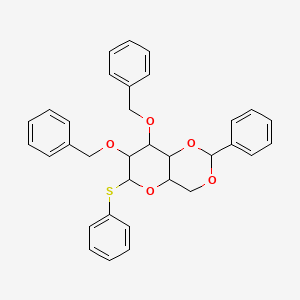
Pivaloyl carnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivaloyl carnitine is a derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into mitochondria for energy production. This compound is formed when pivalic acid, a branched-chain carboxylic acid, is esterified with carnitine. This compound is of interest due to its role in the metabolism and excretion of pivalate, a byproduct of certain prodrugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pivaloyl carnitine can be synthesized through the esterification of carnitine with pivalic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of pivalic acid, facilitating its reaction with the hydroxyl group of carnitine . The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize byproducts. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Pivaloyl carnitine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the release of pivalic acid and carnitine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pivalic acid and carnitine.
Oxidation: Oxidized derivatives of pivalic acid and carnitine.
Reduction: Reduced forms of pivalic acid and carnitine.
Aplicaciones Científicas De Investigación
Pivaloyl carnitine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in carnitine metabolism and transport in cells.
Medicine: Explored as a potential biomarker for carnitine deficiency and related metabolic disorders.
Industry: Utilized in the development of prodrugs to improve the bioavailability of therapeutic agents.
Mecanismo De Acción
Pivaloyl carnitine exerts its effects primarily through its role in carnitine metabolism. Once formed, it is transported out of tissues via the human kidney carnitine transporter, OCTN2. This transport is competitively inhibited by L-carnitine. The compound is eventually excreted in the urine, helping to eliminate pivalate from the body .
Comparación Con Compuestos Similares
Pivaloyl carnitine can be compared with other carnitine esters such as:
- Isovaleryl-L-carnitine
- Valeryl-L-carnitine
- Octanoyl-L-carnitine
- 3-Hydroxyisovaleryl-L-carnitine
- 2-Methylbutyryl-L-carnitine
Uniqueness
This compound is unique due to its specific role in the metabolism and excretion of pivalate, which is not a common feature among other carnitine esters. This makes it particularly useful in studying carnitine homeostasis and the effects of pivalate-generating prodrugs .
Propiedades
Fórmula molecular |
C12H24NO4+ |
|---|---|
Peso molecular |
246.32 g/mol |
Nombre IUPAC |
[3-carboxy-2-(2,2-dimethylpropanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)11(16)17-9(7-10(14)15)8-13(4,5)6/h9H,7-8H2,1-6H3/p+1 |
Clave InChI |
YICAQFPUDACYGQ-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12106748.png)
![17-(5,6-Dimethylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12106751.png)
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)

![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12106789.png)



![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)
